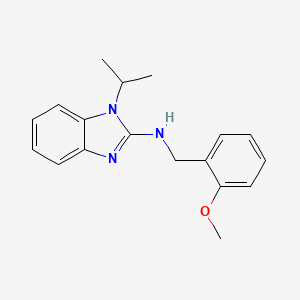
N-(2,4-dimethoxyphenyl)acrylamide
説明
N-(2,4-dimethoxyphenyl)acrylamide, also known as DMAA, is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a derivative of acrylamide, which is a common industrial chemical used in the production of plastics, adhesives, and other materials. DMAA has been found to have a number of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential use as a therapeutic agent in the treatment of various diseases.
科学的研究の応用
Polymerization and Material Science
N-(2,4-dimethoxyphenyl)acrylamide is utilized in the field of polymerization, where it is involved in the formation of thermoresponsive polymers. These polymers have been studied extensively for applications such as drug delivery. Controlled polymerization methods, such as RAFT (Reversible Addition-Fragmentation Chain Transfer), enable the creation of polymers with specific characteristics and functionalities (Convertine et al., 2004).
Research on poly(N-isopropyl acrylamide) (pNIPAM) substrates, derived from N-(2,4-dimethoxyphenyl)acrylamide, has focused on their application in bioengineering. pNIPAM substrates are particularly useful for the nondestructive release of biological cells and proteins, which is important in the study of the extracellular matrix, cell sheet engineering, tissue transplantation, and the formation of tumor-like spheroids (Cooperstein & Canavan, 2010).
Acrylamide, a key component in N-(2,4-dimethoxyphenyl)acrylamide, has applications in the production of polyacrylamide. Polyacrylamide is used in various industries, including wastewater treatment, cosmetics, paper, and textile. It also serves as a solid support for protein separation in laboratories (Friedman, 2003).
Environmental and Health Research
- Acrylamide and polyacrylamide, closely related to N-(2,4-dimethoxyphenyl)acrylamide, have been studied for their environmental fate and neurotoxicity. Acrylamide is highly water-soluble and used in various industrial processes. Research on acrylamide focuses on its developmental, reproductive effects, genotoxicity, and carcinogenicity (Smith & Oehme, 1991).
Hydrogel Applications
- Thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds with degradability and controlled porosity have been developed for tissue engineering. These scaffolds are designed for optimal angiogenesis and biointegration, demonstrating the potential of N-(2,4-dimethoxyphenyl)acrylamide in medical and biotechnological applications (Galperin, Long, & Ratner, 2010).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-4-11(13)12-9-6-5-8(14-2)7-10(9)15-3/h4-7H,1H2,2-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRTUGSWJCAKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)
![1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5733747.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B5733757.png)

![methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B5733766.png)
![2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5733767.png)



![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733802.png)

![7-oxo-7H-furo[3,2-g]chromen-4-yl acetate](/img/structure/B5733811.png)